molecular formula C8H9F3N2O2 B13170069 1-Isopropyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid

1-Isopropyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13170069
M. Wt: 222.16 g/mol
InChI Key: NSHXFHUWJCWDHR-UHFFFAOYSA-N
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Description

1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID is a heterocyclic compound featuring a pyrazole ring substituted with isopropyl and trifluoromethyl groups

Preparation Methods

The synthesis of 1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted hydrazines with 1,3-diketones, followed by cyclization and subsequent functionalization to introduce the isopropyl and trifluoromethyl groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID can be compared with similar compounds such as:

These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the trifluoromethyl group in 1-ISOPROPYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLICACID is particularly noteworthy, as it imparts unique chemical stability and biological activity.

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

1-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9F3N2O2/c1-4(2)13-6(8(9,10)11)3-5(12-13)7(14)15/h3-4H,1-2H3,(H,14,15)

InChI Key

NSHXFHUWJCWDHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

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